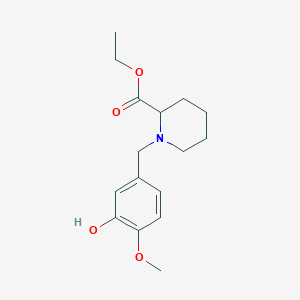
N-(1-isopropyl-4-piperidinyl)-3,3-diphenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-isopropyl-4-piperidinyl)-3,3-diphenylpropanamide, commonly known as IPP, is a synthetic compound that belongs to the class of piperidine derivatives. It was first synthesized in the 1980s and has since then been extensively studied for its potential applications in scientific research. IPP is a potent inhibitor of dopamine and norepinephrine reuptake transporters, and it has been found to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of IPP involves the inhibition of dopamine and norepinephrine reuptake transporters. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which in turn leads to the modulation of mood, cognition, and behavior. IPP has also been found to modulate the release of other neurotransmitters such as serotonin, which further contributes to its pharmacological effects.
Biochemical and Physiological Effects
IPP has been found to exhibit a range of biochemical and physiological effects. It has been found to exhibit antidepressant, anxiolytic, and analgesic effects in animal models. IPP has also been found to modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, cognition, and behavior. IPP has also been found to modulate the activity of ion channels and receptors, which further contributes to its pharmacological effects.
実験室実験の利点と制限
IPP has several advantages for lab experiments. It is a potent inhibitor of dopamine and norepinephrine reuptake transporters, and it has been found to exhibit a range of pharmacological effects. IPP is also relatively easy to synthesize, and it can be obtained in pure form through column chromatography. However, there are also some limitations to the use of IPP in lab experiments. For example, IPP has been found to exhibit some toxicity in animal models, and its effects on human subjects are not well understood.
将来の方向性
There are several future directions for research on IPP. One area of research could focus on the development of more potent and selective inhibitors of dopamine and norepinephrine reuptake transporters. Another area of research could focus on the development of new pharmacological agents that target other neurotransmitter systems, such as the serotonin system. Additionally, future research could focus on the development of new animal models to study the effects of IPP on mood, cognition, and behavior. Finally, future research could focus on the development of new therapeutic applications for IPP, such as the treatment of depression, anxiety, and chronic pain.
合成法
The synthesis of IPP involves the reaction of 3,3-diphenylpropanoic acid with isopropylamine and piperidine in the presence of a coupling reagent. The resulting product is then purified through column chromatography to obtain pure IPP. The synthesis of IPP is a relatively simple process, and it can be carried out in a laboratory setting with ease.
科学的研究の応用
IPP has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of pharmacological effects, including antidepressant, anxiolytic, and analgesic effects. IPP has also been found to modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, cognition, and behavior.
特性
IUPAC Name |
3,3-diphenyl-N-(1-propan-2-ylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O/c1-18(2)25-15-13-21(14-16-25)24-23(26)17-22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,18,21-22H,13-17H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBPILYFADHMKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-diphenyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-(2-chlorobenzyl)-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinecarboxylate](/img/structure/B5232974.png)
![N-benzyl-2-isopropyl-N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-1,3-benzoxazole-5-carboxamide](/img/structure/B5232986.png)

![2-[(2-ethoxybenzyl)amino]-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5232999.png)
![methyl 2-{5-[2-(4-bromophenyl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B5233011.png)
![methyl 3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B5233028.png)

![N-(2,3-dimethylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5233036.png)
![2-(allylthio)-4-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5233038.png)

![7-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5233052.png)
![3-[(dipropylamino)methyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5233057.png)
![2-[2-(4-chlorophenyl)-3-oxo-3-phenylpropyl]cyclopentanone](/img/structure/B5233058.png)
![diethyl [3-(4-methoxyphenoxy)propyl]malonate](/img/structure/B5233064.png)